![molecular formula C9H12N2O2 B2360300 N-ethyl-6-methoxypyridine-2-carboxamide CAS No. 1863037-84-6](/img/structure/B2360300.png)
N-ethyl-6-methoxypyridine-2-carboxamide
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Overview
Description
N-ethyl-6-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The IUPAC name for this compound is N-ethyl-6-methoxypicolinamide .
Molecular Structure Analysis
The InChI code for N-ethyl-6-methoxypyridine-2-carboxamide is1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12)
. This indicates the presence of a pyridine ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .
Scientific Research Applications
Urease Inhibition
N-ethyl-6-methoxypyridine-2-carboxamide has been investigated as a potential urease inhibitor. Urease is an enzyme produced by certain bacteria and plays a crucial role in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is relevant in conditions such as gastric and duodenal cancer, where ureolytic bacteria are involved . Notably, some pyridine carboxamide derivatives, including N-ethyl-6-methoxypyridine-2-carboxamide, have demonstrated inhibitory action against urease. Further studies involving molecular docking and kinetic analyses have shed light on their binding modes and interactions with the enzyme .
Metabolomics and Pathological Outcomes
Pyridones, including N-ethyl-6-methoxypyridine-2-carboxamide, are oxidation products of nicotinamide and its derivatives. These compounds are relevant in metabolomics measurements and have been associated with pathological outcomes, particularly in acute kidney injury (AKI) . Understanding their biochemical pathways and potential implications can aid in disease management and drug development.
Safety and Hazards
properties
IUPAC Name |
N-ethyl-6-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNYYAJKESXKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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